molecular formula C16H18FNO2S B5857825 N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide

N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide

Cat. No. B5857825
M. Wt: 307.4 g/mol
InChI Key: YGBVTHYGXLNQJC-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide, also known as DBM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DBM belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their diverse biological activities.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities in various in vitro and in vivo models. N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has also been investigated for its potential use in the treatment of osteoporosis, Alzheimer's disease, and diabetes.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is not fully understood. However, it has been suggested that N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth. N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has also been shown to modulate the expression of genes involved in bone formation and resorption.
Biochemical and physiological effects:
N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and angiogenesis. N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been shown to increase bone mineral density and reduce bone resorption in animal models of osteoporosis. N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high yield. N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is also stable under a wide range of conditions, making it suitable for use in various assays. However, N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide can also exhibit cytotoxicity at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide. One area of interest is the development of more potent and selective analogs of N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide. Another area of interest is the investigation of the potential use of N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is synthesized by the reaction of 2,3-dimethylbenzylamine with 2-fluorobenzaldehyde in the presence of methanesulfonic acid. The reaction proceeds through a condensation reaction, followed by the formation of a sulfonamide group. The yield of N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is typically high, and the purity can be improved by recrystallization.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-[(2-fluorophenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-12-7-6-10-16(13(12)2)18(21(3,19)20)11-14-8-4-5-9-15(14)17/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBVTHYGXLNQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide

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